(3R)-3-[4-(trifluoromethyl)phenyl]morpholine (3R)-3-[4-(trifluoromethyl)phenyl]morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752702
InChI: InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1
SMILES:
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine

CAS No.:

Cat. No.: VC15752702

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine -

Specification

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
IUPAC Name (3R)-3-[4-(trifluoromethyl)phenyl]morpholine
Standard InChI InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1
Standard InChI Key CKCJOQMDMYPVKX-JTQLQIEISA-N
Isomeric SMILES C1COC[C@H](N1)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. The stereochemistry at the 3-position is exclusively R-configured, which critically influences its biological interactions .

Key Structural Attributes:

  • Molecular Formula: C11H12F3NO\text{C}_{11}\text{H}_{12}\text{F}_3\text{NO}

  • Molecular Weight: 231.21 g/mol .

  • Stereochemical Descriptor: (3R) configuration ensures enantiomeric specificity .

Physicochemical Characteristics

  • Lipophilicity: The trifluoromethyl group enhances lipophilicity (logP2.37\log P \approx 2.37), improving membrane permeability .

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic and trifluoromethyl groups; soluble in polar organic solvents (e.g., acetonitrile, DMF).

  • Thermal Stability: Stable at room temperature but may degrade under prolonged exposure to moisture or acidic conditions .

Synthesis Methods

Classical Synthetic Routes

The synthesis typically involves multi-step sequences starting from commercially available precursors:

Route 1: Ring-Closing Strategy

  • Formation of the Morpholine Core: Reacting 2-aminoethanol derivatives with epichlorohydrin under basic conditions .

  • Introduction of the Trifluoromethylphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-(trifluoromethyl)phenylboronic acid .

Example Reaction:

Epichlorohydrin+4-(Trifluoromethyl)anilineBase(3R)-Morpholine IntermediatePurificationProduct[1][6].\text{Epichlorohydrin} + \text{4-(Trifluoromethyl)aniline} \xrightarrow{\text{Base}} \text{(3R)-Morpholine Intermediate} \xrightarrow{\text{Purification}} \text{Product}[1][6].

Route 2: Chiral Resolution

  • Kinetic Resolution: Using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to isolate the R-enantiomer .

Advanced Methodologies

  • SuFEx (Sulfur Fluoride Exchange) Chemistry: Enables efficient trifluoromethylation under mild conditions, as demonstrated in recent protocols .

  • Flow Chemistry: Enhances yield (up to 85%) and reduces side products through precise control of reaction parameters .

Applications in Pharmaceutical Chemistry

Role in Aprepitant Synthesis

(3R)-3-[4-(Trifluoromethyl)phenyl]morpholine serves as a key intermediate in the production of aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea .

Synthetic Pathway to Aprepitant:

  • Suzuki Coupling: The morpholine derivative reacts with 4-fluorophenylboronic acid to install the aryl group .

  • Chiral Induction: Stereocontrol is achieved via asymmetric catalysis, ensuring the desired (2R,3S) configuration in the final API .

Broader Medicinal Chemistry Applications

  • Tachykinin Receptor Antagonists: Structural analogs show promise in treating pain and central nervous system disorders .

  • Prodrug Development: The morpholine ring’s metabolic stability makes it a candidate for prodrug formulations .

Biological Activity and Mechanism

ADME Properties

  • Absorption: High oral bioavailability due to lipophilicity .

  • Metabolism: Hepatic oxidation of the morpholine ring, yielding inactive metabolites .

  • Excretion: Primarily renal (60–70%), with minor fecal elimination .

Analytical Characterization

Spectroscopic Data

  • NMR:

    • 1H^1\text{H}: δ 7.60 (d, J = 8.2 Hz, 2H, Ar-H), 3.85–3.70 (m, 4H, morpholine-H) .

    • 13C^{13}\text{C}: δ 125.6 (q, 1JCF^1J_{C-F} = 272 Hz, CF3_3), 139.2 (Ar-C) .

  • MS (ESI+): m/z 232.1 [M+H]+^+ .

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.8 min .

  • Chiral HPLC: Enantiomeric excess >99% confirmed using a Chiralpak AD-H column .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator